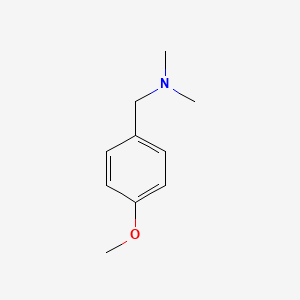

4-Methoxy-N,N-dimethylbenzylamine

Beschreibung

Eigenschaften

IUPAC Name |

1-(4-methoxyphenyl)-N,N-dimethylmethanamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO/c1-11(2)8-9-4-6-10(12-3)7-5-9/h4-7H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMWQTUBQTYZJRI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC1=CC=C(C=C1)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40289599 | |

| Record name | 4-Methoxy-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15175-54-9 | |

| Record name | NSC62160 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=62160 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Methoxy-N,N-dimethylbenzylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40289599 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 4-Methoxy-N,N-dimethylbenzylamine can be synthesized through several methods. One common approach involves the Eschweiler–Clarke reaction, where benzylamine is reacted with formaldehyde and formic acid to introduce the dimethylamino group . Another method involves the reaction of 4-methoxybenzyl chloride with dimethylamine under basic conditions .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions are optimized to achieve high yields and purity, with careful control of temperature, pressure, and reactant concentrations .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Methoxy-N,N-dimethylbenzylamine undergoes various chemical reactions, including:

Substitution: The methoxy group can undergo nucleophilic substitution reactions, leading to the formation of different substituted benzylamines.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride.

Substitution: Nucleophiles like halides, amines.

Major Products Formed:

Oxidation: N-oxides.

Reduction: Amine derivatives.

Substitution: Substituted benzylamines.

Wissenschaftliche Forschungsanwendungen

4-Methoxy-N,N-dimethylbenzylamine has diverse applications in scientific research:

Chemistry: It is used as a building block in organic synthesis for the preparation of various complex molecules.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

Industry: It serves as a catalyst in the production of polyurethane foams and epoxy resins.

Wirkmechanismus

The mechanism of action of 4-Methoxy-N,N-dimethylbenzylamine involves its interaction with various molecular targets. The compound can act as a nucleophile in substitution reactions, where the dimethylamino group donates electron density to facilitate the reaction. Additionally, the methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties .

Vergleich Mit ähnlichen Verbindungen

Physical Properties

Chemical Reactivity

- Basicity : The methoxy group’s electron-donating effect reduces the amine’s basicity compared to DMBA, which has a pKa of ~9.00 .

- Applications in Catalysis : DMBA is a catalyst in polyurethane and epoxy resin production , whereas the methoxy derivative may exhibit altered reactivity in similar reactions due to steric and electronic effects.

- Quaternary Ammonium Salts : DMBA forms antimicrobial quaternary ammonium salts (QASs) with yields up to 75% . The methoxy analog could enhance biological activity due to increased lipophilicity or altered charge distribution.

N,N-Dimethylbenzylamine (DMBA)

This compound

- Pharmaceutical Intermediates: Potential use in drug synthesis, inferred from structural analogs like N-methyl-2,4-dimethoxybenzylamine .

- Specialty Chemicals : The methoxy group may enable unique reactivity in electrophilic substitution or coupling reactions.

Comparison with Other Structural Analogs

2,4-Dimethoxy-N-methylbenzylamine

This compound (C₁₀H₁₅NO₂) features two methoxy groups and a single methyl group on the nitrogen.

N-[4-(Dimethylamino)benzyl]acetamide

A derivative with an acetamide substituent, used in pharmaceutical synthesis (e.g., lacosamide reference standards) . The acetamide group introduces hydrogen-bonding capability, unlike the methoxy derivative.

Biologische Aktivität

4-Methoxy-N,N-dimethylbenzylamine (MDMBA) is an organic compound with significant biological activity, making it a subject of interest in various fields, including medicinal chemistry and pharmacology. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications.

Chemical Structure and Properties

This compound has the molecular formula CHNO and features a methoxy group attached to a benzylamine structure. The presence of the methoxy group enhances its lipophilicity and influences its biological interactions.

Anticancer Potential

Recent studies have highlighted the anticancer properties of MDMBA. Research indicates that compounds similar to MDMBA, particularly those with substituted methoxy groups, exhibit antiproliferative activity against various cancer cell lines, including melanoma and prostate cancer. These compounds are believed to inhibit tubulin polymerization, disrupting cell division and leading to apoptosis in cancer cells .

Neurotransmitter Modulation

MDMBA has been shown to interact with neurotransmitter systems, particularly influencing serotonin and dopamine levels in the brain. This interaction suggests potential applications in treating mood disorders and neurodegenerative diseases. Preliminary studies indicate that MDMBA may possess anti-inflammatory properties, which could further contribute to its therapeutic potential in neurological contexts .

The biological activity of MDMBA can be attributed to its ability to act as a nucleophile in chemical reactions. The dimethylamino group donates electron density, facilitating various substitution reactions. Additionally, the methoxy group can participate in hydrogen bonding, enhancing the compound's reactivity with biological targets.

Comparative Analysis with Similar Compounds

To better understand MDMBA's unique properties, a comparison with structurally similar compounds is essential:

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| 4-Methoxybenzylamine | Contains only benzylamine structure | Primarily acts as a simple amine without methyl substitution. |

| N,N-Dimethylbenzylamine | Dimethyl substitution on nitrogen | Increased lipophilicity; used in different pharmacological contexts. |

| 4-Ethoxy-N-methylbenzylamine | Ethoxy group instead of methoxy | Different solubility characteristics; potential variations in biological activity. |

| 4-Hydroxy-N-methylbenzylamine | Hydroxyl group addition | Potentially different interaction profiles with biological targets. |

MDMBA stands out due to its specific methoxy substitution at the para position, influencing both solubility and biological activity compared to these similar compounds.

Case Studies

- Antiproliferative Activity : A study investigated the effects of MDMBA derivatives on melanoma cells, demonstrating significant inhibition of cell growth at low micromolar concentrations. The mechanism was linked to disruption of microtubule dynamics .

- Neuropharmacological Effects : Another study assessed the impact of MDMBA on serotonin levels in animal models, revealing an increase in serotonin turnover, which may have implications for mood regulation .

Q & A

Q. What are the established synthetic routes for 4-Methoxy-N,N-dimethylbenzylamine, and how can intermediates be characterized?

The compound is synthesized via radical polymerization of 4-vinylbenzyl chloride with dimethylamine under inert nitrogen conditions. Key intermediates (e.g., poly(N,N-dimethylbenzylamine)) are characterized using -NMR and -NMR to confirm structural integrity. Monitoring reaction progress with mass spectrometry (ESI-MS) ensures intermediate stability .

Q. What safety protocols are critical when handling this compound?

Conduct a hazard analysis for reagents like dichloromethane and sodium pivalate. Use PPE (gloves, goggles) and fume hoods due to potential mutagenicity. Ames II testing indicates mutagenicity comparable to benzyl chloride, necessitating strict ventilation and waste disposal protocols .

Q. How can researchers resolve conflicting spectroscopic data for this compound conformers?

Mass-resolved excitation spectroscopy (MRES) identifies equilibrium conformations. For example, torsion angles (C-C-C-N) near 90° and (C-C-N-C) are validated via X-ray crystallography. Computational modeling (DFT) aids in distinguishing rotational isomers .

Advanced Research Questions

Q. How does this compound enhance catalytic hydrophosphination in rare-earth-metal complexes?

The amine acts as a ligand in α-metalated lanthanide complexes, stabilizing transition states during hydrophosphination. Kinetic studies under varying temperatures (25–80°C) reveal a first-order dependence on substrate concentration. Mechanistic insights are confirmed via -NMR to track phosphine coordination .

Q. What experimental strategies address low yields in crosslinked membrane synthesis using this compound?

Optimize ion exchange capacity (IEC) by adjusting the molar ratio of hyperbranched oligomers (e.g., HB-PVBC) to the amine. Use FT-IR to monitor crosslinking efficiency. Low yields (<60%) often stem from incomplete quaternization; iterative DSC analysis identifies decomposition thresholds to refine thermal conditions .

Q. How do steric and electronic effects of the methoxy group influence reactivity in organochalcogen derivatives?

The methoxy group increases electron density at the benzene ring, facilitating chalcogen bonding in tellurophene synthesis. Comparative studies with 4-chloro analogs show stronger SeN interactions (2.538 Å vs. 2.612 Å) via X-ray diffraction. Substituent effects are quantified using Hammett parameters in kinetic assays .

Q. Why does this compound fail in cyclometallation with Cp*Co(III) complexes?

Steric hindrance from the dimethylamino group prevents effective C–H bond activation. Contrast with 1,2-diphenylquinoxaline (successful metallation) highlights the need for planar coordination geometries. Alternative ligands (e.g., N-heterocyclic carbenes) are recommended for Co(III)-mediated reactions .

Methodological Considerations

- Analytical Validation : Use HPLC with UV detection (λ = 254 nm) to assess purity (>98%). Cross-reference with USP/EP standards for regulatory compliance .

- Data Contradictions : Conflicting fluorescence intensities in spectrofluorometry (e.g., pH 5 vs. pH 7) are resolved by calibrating with binding constants () via Stern-Volmer plots .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.